Cas no 337530-34-4 ((3S)-3-methyl-1-phenylpiperazine)

(3S)-3-Methyl-1-phenylpiperazine is a chiral piperazine derivative characterized by its stereospecific (S)-configuration at the 3-position. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules targeting central nervous system (CNS) receptors. Its rigid piperazine scaffold and methyl substitution enhance conformational stability, while the phenyl group contributes to lipophilicity, influencing binding affinity. The enantiomeric purity of the (S)-isomer ensures precise stereochemical control in asymmetric syntheses. Applications include the preparation of serotonin and dopamine receptor modulators. The compound is typically supplied as a high-purity solid, with stability under inert conditions, making it suitable for research and industrial-scale processes.
(3S)-3-methyl-1-phenylpiperazine structure
337530-34-4 structure
Product Name:(3S)-3-methyl-1-phenylpiperazine
CAS No:337530-34-4
MF:C11H16N2
MW:176.258142471313
MDL:MFCD18836333
CID:918346
PubChem ID:27441130
Update Time:2025-06-08

(3S)-3-methyl-1-phenylpiperazine Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 3-methyl-1-phenyl-, (3S)- (9CI)
    • (3S)-3-METHYL-1-PHENYLPIPERAZINE
    • Piperazine,3-methyl-1-phenyl-,(3S)-(9ci)
    • 337530-34-4
    • EN300-23617095
    • SFWZEMBNNRUEHM-JTQLQIEISA-N
    • (s)-3-methyl-1-phenylpiperazine
    • AT25536
    • (S)-1-Phenyl-3-methylpiperazine
    • SCHEMBL4246310
    • (3S)-3-methyl-1-phenylpiperazine
    • MDL: MFCD18836333
    • Inchi: 1S/C11H16N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1
    • InChI Key: SFWZEMBNNRUEHM-JTQLQIEISA-N
    • SMILES: N1(C2C=CC=CC=2)CCN[C@@H](C)C1

Computed Properties

  • Exact Mass: 176.131348519g/mol
  • Monoisotopic Mass: 176.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 15.3Ų

(3S)-3-methyl-1-phenylpiperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Enamine
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